molecular formula C9H9NO5 B13693491 3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide CAS No. 89663-05-8

3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide

Cat. No.: B13693491
CAS No.: 89663-05-8
M. Wt: 211.17 g/mol
InChI Key: GCEUJXYKADAHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide is a chemical compound with the molecular formula C9H9NO4This compound is a derivative of pyridine and is characterized by the presence of two carboxylic acid ester groups and an N-oxide functional group on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide typically involves the esterification of 3,4-pyridinedicarboxylic acid. One common method is to react 3,4-pyridinedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the dimethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The ester groups may undergo hydrolysis, releasing the active carboxylic acid derivatives that interact with specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Pyridinedicarboxylic acid, dimethyl ester, 1-oxide is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers .

Properties

CAS No.

89663-05-8

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 1-oxidopyridin-1-ium-3,4-dicarboxylate

InChI

InChI=1S/C9H9NO5/c1-14-8(11)6-3-4-10(13)5-7(6)9(12)15-2/h3-5H,1-2H3

InChI Key

GCEUJXYKADAHTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=[N+](C=C1)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.